

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Isopinocampheol

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Compound of Interest

Compound Name: (-)-Isopinocampheol

Cat. No.: B1672273

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Introduction: **(-)-Isopinocampheol** is a bicyclic monoterpene alcohol that serves as a critical chiral building block in modern organic synthesis.[1] Derived from the hydroboration of (-)- α -pinene, a readily available natural product from pine trees, it is highly valued for its role in the preparation of chiral reagents.[2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and application, and essential safety information for researchers, scientists, and drug development professionals.

General Information and Chemical Identifiers

(-)-Isopinocampheol is identified by several names and numbers across chemical databases. Its stereochemistry is crucial to its function in asymmetric synthesis.

Identifier	Value
IUPAC Name	(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol[4][5]
Synonyms	l-Isopinocampheol, (1R,2R,3R,5S)-(-)-Isopinocampheol, 3-Pinanol[4][5][6]
CAS Number	25465-65-0[4][5][7]
EC Number	247-011-9[5]
Molecular Formula	C ₁₀ H ₁₈ O[5][7][8]
Molecular Weight	154.25 g/mol [5][7][8]
InChI Key	REPVLJRCJUVQFA-BZNPZCIMSA-N[5]
Canonical SMILES	C[C@H]1--INVALID-LINK--CC2CC1C2(C)C[5]

Physical Properties

The physical characteristics of **(-)-Isopinocampheol** have been well-documented. It typically presents as a white crystalline solid at room temperature with a distinct pine-like aroma.[3][7]

Property	Value
Appearance	White crystalline solid[3]
Melting Point	51-53 °C[5] (also reported as 52-55 °C[7] and 55-56 °C[3])
Boiling Point	219 °C (lit.)[5][7]; 80-82 °C at 2 mmHg[2]
Specific Optical Rotation	[α] ²² /D -34°, c = 20 in ethanol[5]
Solubility	Soluble in organic solvents; limited solubility in water (est. 926.3 mg/L at 25 °C)
Flash Point	93.4 °C (200.1 °F) - closed cup[5]
Vapor Pressure	0.029 mmHg at 25 °C (est.)[7][9]

Chemical Properties and Reactivity

(-)-Isopinocampheol's primary value lies in its stereochemistry, which is exploited in asymmetric synthesis. The hydroxyl group is the main site of reactivity.

- **Chiral Auxiliary:** It is a precursor to several highly effective chiral reducing agents.
- **Oxidation:** **(-)-Isopinocampheol** can be oxidized to the corresponding ketone, (-)-isopinocamphone, using reagents such as hydrogen peroxide with a vanadium phosphorus oxide catalyst.[\[3\]](#)
- **Derivatization to Chiral Boranes:** Its most significant application is the synthesis of diisopinocampheylborane derivatives. Reacting **(-)-Isopinocampheol**-derived boranes with prochiral ketones leads to the formation of chiral alcohols with high enantiomeric excess.[\[10\]](#)
[\[11\]](#) Reagents like Diisopinocampheylchloroborane (Ipc_2BCl), known as DIP-Chloride, are commercially available and widely used for this purpose.[\[11\]](#)

Experimental Protocols

The following sections detail established methodologies for the synthesis of **(-)-Isopinocampheol** and its subsequent use in asymmetric reduction.

This procedure is adapted from established methods that yield high-purity material.[\[2\]](#) It involves the hydroboration of (-)- α -pinene followed by an oxidative workup.

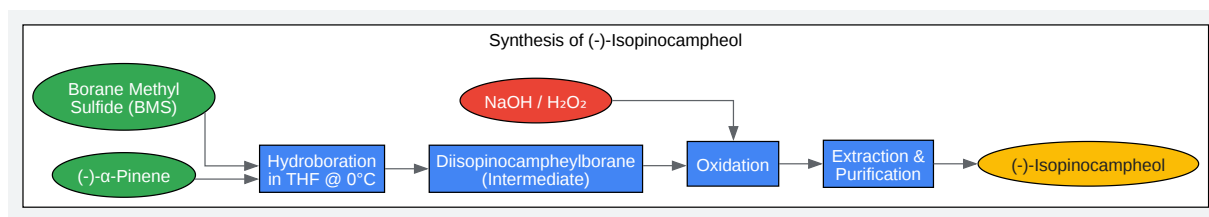
Materials and Equipment:

- Three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
- (-)- α -pinene ($\geq 91\%$ ee)
- Borane-methyl sulfide complex (BMS)
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH) solution

- Hydrogen peroxide (H₂O₂) solution (30%)
- Ether or other suitable extraction solvent
- Anhydrous magnesium sulfate or potassium carbonate
- Rotary evaporator
- Distillation apparatus

Methodology:

- Hydroboration: A dry, nitrogen-flushed three-necked flask is charged with (-)- α -pinene and anhydrous THF. The solution is cooled to 0 °C in an ice bath.
- Borane-methyl sulfide (BMS) is added dropwise to the stirred solution, ensuring the internal temperature is maintained at 0-5 °C.[\[12\]](#)
- After the addition is complete, the reaction mixture is stirred at 0 °C for several hours to allow for the formation of diisopinocampheylborane. An equilibration period at this temperature can improve the optical purity of the intermediate.[\[2\]](#)
- Oxidation: The reaction mixture is carefully warmed to room temperature. A solution of sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with cooling.
- The mixture is stirred for several hours at room temperature to ensure complete oxidation.
- Workup and Purification: The reaction mixture is extracted multiple times with ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.[\[2\]](#)
- The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **(-)-Isopinocampheol** is purified by fractional distillation under reduced pressure to yield a crystalline solid.[\[2\]](#)



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Figure 1. Synthesis of **(-)-Isopinocampheol** from (-)-α-pinene.

This protocol provides a general workflow for the enantioselective reduction of a prochiral ketone (e.g., acetophenone) using a chiral borane reagent derived from **(-)-Isopinocampheol**, such as Diisopinocampheylchloroborane (DIP-Chloride).[11]

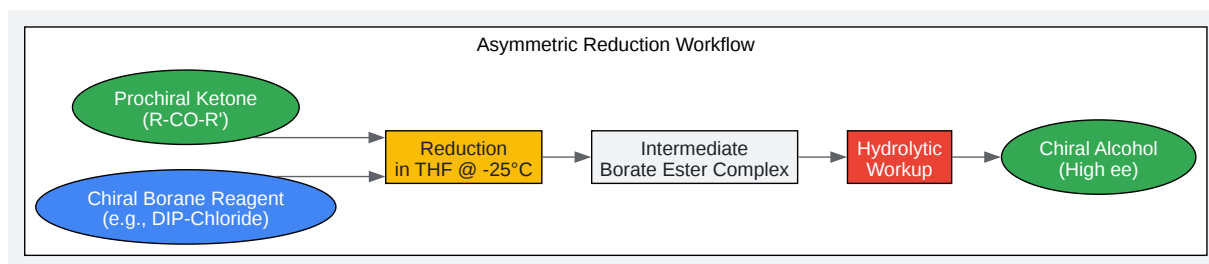
Materials and Equipment:

- Diisopinocampheylchloroborane (DIP-Chloride) or in-situ prepared diisopinocampheylborane
- Prochiral ketone (e.g., acetophenone)
- Anhydrous solvent (e.g., THF or ether)
- Diethanolamine or other suitable quenching agent
- Standard glassware for inert atmosphere reactions

Methodology:

- Setup: A dry, nitrogen-flushed reaction vessel is charged with the chiral borane reagent dissolved in an anhydrous solvent. The solution is cooled to the appropriate temperature (typically -25 °C to 0 °C).[12]
- Reduction: The prochiral ketone is added dropwise to the stirred solution of the chiral reagent.

- The reaction is monitored by TLC or GC until the starting material is consumed. Reaction times can vary from hours to days depending on the substrate.[12]
- Workup: The reaction is quenched by the addition of a suitable reagent like diethanolamine to break up the borane complex.
- The mixture is diluted with a suitable solvent (e.g., ether) and washed to remove boron byproducts and the quenching agent.
- The organic layer is dried, and the solvent is evaporated.
- Analysis: The resulting chiral alcohol is purified (e.g., by chromatography or distillation). The enantiomeric excess (ee) of the product is determined using chiral HPLC or GC. The reagent derived from **(-)-Isopinocampheol** typically yields the (S)-alcohol.[11]



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